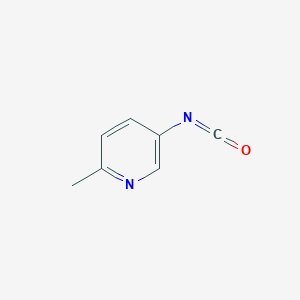

5-Isocyanato-2-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBMYUQLNXLJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428540 | |

| Record name | 5-isocyanato-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732245-99-7 | |

| Record name | 5-isocyanato-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isocyanato-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Isocyanato-2-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-Isocyanato-2-methylpyridine (CAS Number: 732245-99-7), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Tailored for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, characteristic reactivity, and practical applications of this versatile reagent. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.

Introduction and Core Properties

This compound belongs to the class of aromatic isocyanates, compounds characterized by the highly reactive isocyanate functional group (–N=C=O). The presence of the pyridine ring, substituted with a methyl group at the 2-position, imparts unique electronic properties and steric influences that are highly valuable in the design of complex organic molecules. The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for modulating the pharmacokinetic properties of a drug candidate, while the isocyanate group serves as a powerful electrophilic handle for the construction of ureas, carbamates, and other derivatives.[][2]

Physicochemical and Structural Data

A summary of the key properties for this compound is presented below. It should be noted that some physical properties, such as boiling point, show variability across different commercial suppliers.

| Property | Value | Source(s) |

| CAS Number | 732245-99-7 | [2] |

| Molecular Formula | C₇H₆N₂O | [] |

| Molecular Weight | 134.14 g/mol | [] |

| Appearance | Off-white to light yellow solid / Yellow liquid | Commercial Suppliers |

| Boiling Point | ~204 °C at 760 mmHg (Predicted/Reported) | [3] |

| Density | ~1.09 - 1.2 g/cm³ (Predicted/Reported) | Commercial Suppliers |

| Flash Point | ~77 °C (Predicted/Reported) | [3] |

| SMILES | CC1=NC=C(C=C1)N=C=O | [] |

| InChI Key | WWBMYUQLNXLJJC-UHFFFAOYSA-N | [] |

Synthesis of this compound

The most logical and established synthetic route to this compound involves a two-step sequence starting from a commercially available precursor, 2-methyl-5-ethylpyridine. The sequence consists of an oxidation reaction to form the corresponding carboxylic acid, followed by a Curtius rearrangement of the derived acyl azide.[4]

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Methylnicotinic Acid

The precursor, 6-methylnicotinic acid, is efficiently prepared via the selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine. This transformation is typically achieved using strong oxidizing agents like nitric acid under elevated temperatures and pressures.[5][6] The methyl group at the 2-position is less susceptible to oxidation under these conditions, allowing for selective functionalization.

Step 2: Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement is a robust thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[7][8] This method is highly effective as it proceeds with retention of configuration and is tolerant of a wide variety of functional groups, making it a cornerstone reaction in modern organic synthesis.[9]

The reaction proceeds via a concerted mechanism where the alkyl/aryl group migrates from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of dinitrogen gas, thereby avoiding the formation of a discrete, high-energy nitrene intermediate.[4][7]

Caption: Simplified mechanism of the thermal Curtius rearrangement.

Experimental Protocol: One-Pot Synthesis from 6-Methylnicotinic Acid

This protocol describes a representative one-pot procedure for converting 6-methylnicotinic acid into the target isocyanate using diphenylphosphoryl azide (DPPA), which avoids the isolation of the potentially explosive acyl azide intermediate.[9]

Materials:

-

6-Methylnicotinic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-methylnicotinic acid (1.0 eq).

-

Add anhydrous toluene to the flask to create a suspension (approx. 0.2-0.5 M concentration).

-

Begin stirring and add triethylamine (1.2 eq) to the suspension.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the mixture at room temperature. Causality: DPPA serves as an efficient activating agent, converting the carboxylic acid into a mixed phosphoric anhydride in situ. This intermediate is then readily converted to the acyl azide upon reaction with the azide ion generated from DPPA.[9]

-

After the addition is complete, stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the 6-methylnicotinoyl azide intermediate.

-

Slowly heat the reaction mixture to reflux (approx. 110 °C). Causality: Thermal energy induces the rearrangement of the acyl azide to the isocyanate, accompanied by the evolution of nitrogen gas. The reaction must be vented properly to avoid pressure buildup.[10]

-

Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the characteristic acyl azide peak (around 2140 cm⁻¹) and the appearance of the strong isocyanate peak (around 2250-2280 cm⁻¹).[5] The rearrangement is typically complete within 2-4 hours.

-

Once the rearrangement is complete, cool the reaction mixture to room temperature. The resulting solution of this compound in toluene can often be used directly in subsequent reactions or purified.

-

Purification (Optional): The solvent can be removed under reduced pressure. The crude isocyanate can be purified by vacuum distillation, though care must be taken due to its reactivity.

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group.

-

Predicted ν(NCO): ~2250 - 2280 cm⁻¹ (strong, sharp)[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a valuable tool for structural verification. Chemical shifts are estimated based on the analysis of similar pyridine derivatives.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyridine-H (C4-H) | ~7.5 - 7.7 | dd | Aromatic CH |

| Pyridine-H (C6-H) | ~8.3 - 8.5 | d | Aromatic CH |

| Pyridine-H (C3-H) | ~7.1 - 7.3 | d | Aromatic CH |

| Methyl-H (CH₃) | ~2.5 - 2.6 | s | CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| Isocyanate (NCO) | ~123 - 126 | N=C=O |

| Pyridine C (C2) | ~158 - 160 | C-CH₃ |

| Pyridine C (C6) | ~148 - 150 | Aromatic CH |

| Pyridine C (C4) | ~135 - 137 | Aromatic CH |

| Pyridine C (C3) | ~120 - 122 | Aromatic CH |

| Pyridine C (C5) | ~128 - 130 | C-NCO |

| Methyl C (CH₃) | ~23 - 25 | CH₃ |

Mass Spectrometry (MS)

-

Predicted [M+H]⁺: m/z 135.0553

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group. This allows for facile nucleophilic addition reactions with a wide range of heteroatomic nucleophiles, most notably primary and secondary amines, to form substituted ureas.[11]

The urea functional group is a privileged scaffold in medicinal chemistry. It is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as kinases, proteases, and GPCRs.[11][12] The incorporation of a 6-methylpyridine moiety via this reagent can enhance solubility, modulate pKa, and provide a vector for further functionalization.

Caption: General reaction scheme for urea synthesis.

Illustrative Protocol: Synthesis of a 1-(6-Methylpyridin-3-yl)-3-alkylurea

This protocol provides a general, self-validating method for the synthesis of a urea derivative, a key transformation in leveraging this compound for library synthesis or lead optimization in drug discovery.

Materials:

-

Solution of this compound in anhydrous toluene (from synthesis) or neat isocyanate

-

A primary or secondary amine (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM).

-

To this stirred solution, add the solution of this compound (1.0 eq) dropwise at room temperature. Trustworthiness: This reaction is typically exothermic. Slow addition allows for better temperature control. The reaction is often quantitative and clean, requiring no external base or catalyst.[13]

-

Stir the reaction mixture at room temperature. The reaction is usually rapid, often completing within 1-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting amine or by FT-IR for the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Upon completion, the urea product often precipitates from the reaction mixture if its solubility is low in the chosen solvent. If so, it can be isolated by filtration, washed with cold solvent, and dried.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure urea derivative.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: The compound is classified as causing severe skin burns and eye damage. It is harmful if swallowed or inhaled.[14] Isocyanates are known respiratory sensitizers.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Avoid breathing dust, fumes, or vapors.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is sensitive to moisture, which will lead to the formation of an insoluble and unreactive diaryl urea. Store away from incompatible materials such as water, alcohols, amines, and strong acids or bases.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Unreacted isocyanate can be quenched by slow addition to a solution of a high-boiling alcohol (like isopropanol) or an amine solution.

References

- Baumann, M., Baxendale, I.R., Ley, S.V., Nikbin, N., Smith, C.D. (2008). A modular flow reactor for performing Curtius rearrangements as a continuous flow process. Org. Biomol. Chem., 6, 1577-1586.

- Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., Batey, R.A. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. J. Org. Chem., 87(17), 11329-11349.

-

ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

- Ghosh, A.K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. J Med Chem., 58(15), 5833-5864.

- Ghosh, A.K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. J Med Chem., 63(6), 2751-2788.

-

ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

-

Ley, S.V. Research Group. (n.d.). Curtius Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

- Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.

- Strzelczyk, A., Pieczonka, A., Rachwal, M., Slesniak, S., & Staczek, P. (2017). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 23(1), 45.

- Łażewska, D., et al. (2020). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Molecules, 25(18), 4234.

- Google Patents. (n.d.). JP2002003476A - Method of manufacturing 6-methyl nicotinic acid.

- Kaczor, A. A., et al. (2016). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 21(12), 1633.

- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(6), 2751–2788.

-

Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

Sources

- 2. 5-isocyanato-2-methyl-pyridine | 732245-99-7 | HEB24599 [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-CYANO-2-METHYLPYRIDINE(3222-48-8) 1H NMR [m.chemicalbook.com]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 12. Pyridine, 2-methyl- [webbook.nist.gov]

- 13. scbt.com [scbt.com]

- 14. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

physicochemical properties of 5-Isocyanato-2-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 5-Isocyanato-2-methylpyridine

Foreword: A Molecule of Reactive Potential

In the landscape of modern drug discovery and fine chemical synthesis, reactive intermediates are the linchpins of innovation. This compound (CAS No. 732245-99-7) emerges as a molecule of significant interest. Its architecture, featuring a pyridine core functionalized with a highly electrophilic isocyanate group, positions it as a versatile building block for creating complex molecular entities. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the isocyanate group provides a reactive handle for forming ureas, carbamates, and other functionalities central to constructing bioactive molecules.[1][2][3]

A thorough understanding of the physicochemical properties of this intermediate is not merely academic; it is a prerequisite for its safe, effective, and reproducible application in research and development. This guide provides an in-depth exploration of these properties, moving beyond a simple recitation of data to explain the causality behind experimental methodologies and the implications for practical use.

Core Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 732245-99-7 | [4][5][6] |

| Molecular Formula | C₇H₆N₂O | [4][][8] |

| Molecular Weight | 134.14 g/mol | [4][][8] |

| IUPAC Name | This compound | [] |

| Synonyms | Pyridine, 5-isocyanato-2-methyl- | [4][9] |

| InChI Key | WWBMYUQLNXLJJC-UHFFFAOYSA-N | [4][] |

| SMILES | CC1=NC=C(C=C1)N=C=O | [6][] |

Summary of Physicochemical Properties

The physicochemical data for this compound presents some variability across suppliers, which likely reflects differences in measurement conditions (experimental vs. predicted) and sample purity. The following table consolidates the available data.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow Solid; Yellow liquid | [9][10] |

| Boiling Point | 203.9 °C @ 760 mmHg 314.6 ± 30.0 °C @ 760 mmHg | [5][9] [4] |

| Density | 1.09 - 1.2 g/cm³ | [4][5][11] |

| Flash Point | 77.1 °C 144.1 ± 24.6 °C | [5] [4] |

| Refractive Index | 1.588 | [4] |

| pKa (Predicted) | 4.47 ± 0.10 | [9] |

| Storage Temperature | -20°C | [9] |

A Note on Discrepancies: The significant variations in reported boiling points and flash points underscore the importance of consulting the specific safety data sheet (SDS) provided by the supplier. Predicted values may differ substantially from experimentally determined ones. The dual "solid" and "liquid" descriptions of its appearance may be due to its purity, as impurities can depress the melting point, or it may exist as a low-melting solid.

Solubility Profile: A Predictive and Experimental Approach

3.1. Theoretical Solubility Assessment

The molecule's structure contains both polar and non-polar features. The pyridine nitrogen and the highly polar isocyanate group can engage in hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar organic solvents. Conversely, the aromatic ring and methyl group contribute some lipophilic character. Therefore, this compound is expected to be soluble in a range of polar aprotic solvents like dichloromethane, acetonitrile, and ethyl acetate. Its reactivity with protic solvents (see Section 4) precludes their use for simple dissolution unless a reaction is intended.

3.2. Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol is designed to quantitatively determine the solubility of this compound in a chosen non-reactive solvent. The gravimetric method is a reliable, self-validating system based on mass determination.

Causality Behind the Method: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. By carefully isolating and weighing the solute from a known volume of the saturated solution, we can calculate the solubility.

Materials:

-

This compound

-

Selected anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane, toluene)

-

Analytical balance (±0.1 mg precision)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

Glass vials with screw caps

-

Drying oven or vacuum oven

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed glass vial. The term "excess" is critical; undissolved solid must be visible to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

-

Settling: After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 4 hours. This step allows the excess solid to settle, preventing clogging of the filter in the next step.

-

Sample Extraction: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. Filtering removes any suspended microcrystals, ensuring only dissolved solute is measured.

-

Solvent Evaporation: Place the vial containing the filtered solution in a vacuum oven at a low temperature to slowly evaporate the solvent to dryness. This must be done under a dry atmosphere to prevent reaction of the isocyanate with moisture.

-

Mass Determination: Once the solvent is fully removed, re-weigh the vial. The difference between this final mass and the initial vial mass is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant extracted.

Caption: Workflow for Gravimetric Solubility Determination.

Stability and Reactivity: The Isocyanate Core

The utility of this compound is defined by its reactivity. While it is stable under recommended storage conditions, its isocyanate group is highly susceptible to nucleophilic attack.

-

Chemical Stability: The compound is chemically stable when stored under anhydrous conditions at low temperatures (e.g., -20°C) and away from light.[9][12]

-

Reactivity with Nucleophiles: The primary mode of reactivity involves the addition of nucleophiles across the N=C bond of the isocyanate. This is the basis for its synthetic utility.

-

Water/Moisture: Reacts readily with water to first form an unstable carbamic acid, which then decomposes to 6-methylpyridin-3-amine and carbon dioxide. This reaction is often vigorous and is the primary reason the compound must be handled under anhydrous conditions.

-

Alcohols: Reacts with alcohols to form stable carbamate linkages.

-

Amines: Reacts with primary and secondary amines to form urea derivatives.

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, and metals.[12][13]

-

Hazardous Reactions: Vapors can form explosive mixtures with air upon intense heating.[12] The potential for hazardous polymerization exists, although specific conditions are not well-documented. Always handle with care and avoid exposure to high temperatures.

Spectroscopic Characterization Protocols

Structural verification and purity assessment are non-negotiable in research. The following are standard protocols for acquiring key spectroscopic data for this compound.

5.1. Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups by their characteristic absorption of infrared radiation. For this molecule, the key feature is the strong, sharp absorption of the isocyanate group.

Expected Absorptions:

-

-N=C=O stretch: A very strong, sharp, and unmistakable peak around 2250-2280 cm⁻¹ .

-

C-H stretches (aromatic & methyl): Peaks around 2900-3100 cm⁻¹ .

-

C=N and C=C stretches (pyridine ring): Multiple peaks in the 1400-1600 cm⁻¹ region.

Sample Preparation & Acquisition (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Homogeneity is key.

-

Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the holder and acquire the sample spectrum.[14]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14] The solvent must be anhydrous to prevent degradation of the sample.

Expected ¹H NMR Signals (in CDCl₃):

-

-CH₃: A singlet around δ 2.5-2.7 ppm .

-

Pyridine H-3, H-4, H-6: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm ). The exact chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on the electronic effects of the isocyanate and methyl groups.

Expected ¹³C NMR Signals (in CDCl₃):

-

-CH₃: An aliphatic signal around δ 20-25 ppm .

-

-N=C=O: The isocyanate carbon should appear around δ 120-130 ppm .

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm ).

Acquisition Parameters:

-

¹H NMR: Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Use a proton-decoupled pulse sequence with a longer relaxation delay (2-5 seconds) and a greater number of scans for adequate signal-to-noise.[14]

Caption: General Workflow for Spectroscopic Characterization.

Safety, Handling, and Storage

Given its reactivity and hazardous nature, strict adherence to safety protocols is mandatory.

6.1. Hazard Identification

-

GHS Classification: H314 - Causes severe skin burns and eye damage.[4][11] This classification indicates the compound is highly corrosive.

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...).[4][11]

6.2. Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Personal Protective Equipment:

6.3. Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, well-ventilated, and locked-up area.[4][11] The recommended storage temperature is -20°C to preserve stability.[9] Store away from incompatible materials.[11]

-

Disposal: Dispose of contents and container to an approved chemical destruction plant in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[11]

Conclusion

This compound is a valuable reactive intermediate with a well-defined but hazardous profile. Its utility in synthesis is directly tied to the electrophilicity of the isocyanate group, a feature that also dictates its primary risks. By understanding its fundamental physicochemical properties—from solubility and stability to its spectroscopic signature—and adhering strictly to the safety and handling protocols outlined herein, researchers can confidently and safely leverage this potent molecule to advance their work in drug discovery and chemical innovation.

References

-

ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

-

Chemdad. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

-

Fijałek, Z., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4936. Retrieved from [Link]

-

The mVOC Database. (n.d.). 2-methylpyridine. Retrieved from [Link]

-

Moseley, J. D., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15794–15807. Retrieved from [Link]

-

Costa, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6245. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. 5-isocyanato-2-methyl-pyridine | 732245-99-7 | HEB24599 [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. 5-ISOCYANATO-2-METHYL-PYRIDINE CAS#: 732245-99-7 [amp.chemicalbook.com]

- 10. 5-ISOCYANATO-2-METHYL-PYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 5-Isocyanato-2-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of medicinal chemistry and drug development, the strategic incorporation of specific functional groups is paramount to modulating the pharmacological activity, selectivity, and pharmacokinetic properties of bioactive molecules. Among the vast arsenal of chemical tools available, heterocyclic isocyanates stand out as exceptionally versatile building blocks. 5-Isocyanato-2-methylpyridine is one such reagent, valued for its pyridine core—a privileged structure in numerous pharmaceuticals—and its highly reactive isocyanate moiety. This guide provides an in-depth examination of this compound, detailing its fundamental properties, synthesis, chemical reactivity, and its strategic application as a scaffold in the design and development of novel therapeutic agents. For researchers and drug development professionals, understanding the causality behind this reagent's utility is key to unlocking its full potential in creating next-generation therapeutics.

Core Physicochemical Properties

The foundational characteristics of a reagent dictate its handling, reactivity, and integration into synthetic workflows. The properties of this compound are summarized below, providing essential data for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 732245-99-7 | [1][2] |

| Molecular Formula | C₇H₆N₂O | [1][2][3] |

| Molecular Weight | 134.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Pyridine, 5-isocyanato-2-methyl- | [1][] |

| Appearance | Off-white to light yellow solid / Yellow liquid | [] |

| Density | ~1.09 g/cm³ | [3] |

| Boiling Point | ~203.9 °C at 760 mmHg | [3] |

| Flash Point | ~77.1 °C | [3] |

Synthesis and Mechanism: The Curtius Rearrangement

The synthesis of this compound is most effectively achieved via the Curtius rearrangement , a robust and widely utilized named reaction in organic chemistry.[3][5][6] This thermal decomposition of an acyl azide into an isocyanate is prized for its efficiency and tolerance of a wide array of functional groups.[6] The logical precursor for this synthesis is 6-Methylnicotinic acid, which itself is typically produced via the oxidation of 5-ethyl-2-methylpyridine with nitric acid.[7][8][9]

The overall synthetic pathway involves two primary stages:

-

Formation of the Acyl Azide: 6-Methylnicotinic acid is first converted into its corresponding acyl azide, 6-methylnicotinoyl azide. A common and effective method for this transformation is the reaction of the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base like triethylamine (Et₃N).[2]

-

Thermal Rearrangement: The acyl azide is then heated in an inert solvent (e.g., toluene). This induces a concerted rearrangement where a molecule of nitrogen gas (N₂) is liberated, and the pyridyl group migrates to the nitrogen atom, directly forming the this compound product.[3] This concerted mechanism avoids the formation of a discrete, high-energy nitrene intermediate and ensures the retention of stereochemistry if a chiral center were adjacent to the carbonyl.[3][6]

By employing this reagent, medicinal chemists can efficiently couple the 2-methyl-5-pyridyl moiety to a wide variety of molecular fragments (R' groups) containing amine or alcohol functionalities. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) for a given biological target. The pyridine ring itself can participate in crucial interactions within a protein's binding site, including hydrogen bonding (via the ring nitrogen) and π-stacking, while the newly formed urea or carbamate linkage provides additional points for hydrogen bonding, enhancing binding affinity and specificity.

Experimental Protocols: A Focus on Safety and Handling

Trustworthiness through Self-Validation: The protocols described herein are designed as self-validating systems. Adherence to these procedures is critical due to the hazardous nature of the reagents and intermediates involved. Isocyanates are potent sensitizers, and azides carry a risk of explosion if handled improperly.

Protocol 1: General Procedure for the Synthesis of a Urea Derivative

-

Objective: To illustrate the standard procedure for reacting this compound with a primary amine.

-

Safety Mandate: This reaction must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

Step-by-Step Methodology:

-

Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reagent Addition: To the stirred amine solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically rapid. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (usually 1-3 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude urea derivative using flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Mandatory Safety and Handling Workflow

-

Objective: To provide a clear, logical workflow for the safe handling and storage of this compound.

-

Causality: Each step is designed to mitigate a specific risk associated with this class of compound, primarily exposure and reactivity with atmospheric moisture.

Conclusion

This compound represents a powerful and versatile tool for researchers in drug discovery. Its value stems from the predictable and efficient reactivity of the isocyanate group, which enables the reliable formation of stable urea and carbamate linkages—both critical pharmacophores. By combining this reactive handle with a privileged pyridine scaffold, chemists are equipped to rapidly synthesize diverse molecular libraries, accelerating the hit-to-lead optimization process. A thorough understanding of its synthesis via the Curtius rearrangement and strict adherence to safety protocols are essential for leveraging this reagent's full potential in the rational design of novel, high-impact therapeutics.

References

-

ChemBK. (n.d.). 5-ISOCYANATO-2-METHYL-PYRIDINE. Retrieved from [Link]

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Kaur, R., et al. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(21), 6659. Retrieved from [Link]

- Google Patents. (n.d.). JP2002003476A - Method of manufacturing 6-methyl nicotinic acid.

-

de la Torre, M. C., & Gotor, V. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(11), 3183. Retrieved from [Link]

-

ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine?. Retrieved from [Link]

-

MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 225. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. JP2002003476A - Method of manufacturing 6-methyl nicotinic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 5-Isocyanato-2-methylpyridine

Introduction: The Strategic Importance of 5-Isocyanato-2-methylpyridine

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a reactive isocyanate group on a pyridine scaffold, makes it an indispensable reagent for introducing the 2-methylpyridyl urea moiety found in numerous clinically significant compounds. This functional group is particularly prominent in the structure of several multi-kinase inhibitors used in oncology, such as Sorafenib and Regorafenib, where it plays a critical role in binding to the enzyme's active site.

This guide provides an in-depth analysis of the primary synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative advantages, and practical considerations of each method, empowering scientists to make informed decisions in their synthetic campaigns.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around two classical name reactions adapted for this specific heterocyclic system: the Curtius Rearrangement and the phosgenation of the corresponding amine. Each pathway offers distinct advantages and challenges related to starting material availability, reaction conditions, safety, and scalability.

| Synthetic Route | Starting Material | Key Reagents | Key Advantages | Key Disadvantages |

| Curtius Rearrangement | 6-Methylpyridine-3-carboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine | Phosgene-free, milder conditions, avoids isolation of explosive intermediates.[1][2] | Requires a carboxylic acid precursor; DPPA can be costly. |

| Phosgenation | 5-Amino-2-methylpyridine | Phosgene, Diphosgene, or Triphosgene (BTC) | High-yielding, direct conversion from the amine. | Involves highly toxic and corrosive phosgene or its surrogates[3][4]; requires stringent safety protocols. |

Route 1: The Curtius Rearrangement Pathway

The Curtius rearrangement is an elegant and powerful method for converting a carboxylic acid into an isocyanate with one less carbon atom.[5][6] The reaction proceeds through an acyl azide intermediate, which undergoes thermal decomposition and rearrangement to yield the desired isocyanate.[1][7] This route is often favored in laboratory and discovery settings due to its operational simplicity and avoidance of highly toxic phosgene.

Mechanistic Insight

The modern application of the Curtius rearrangement frequently employs diphenylphosphoryl azide (DPPA) in a one-pot procedure.[1][8] This approach offers a significant safety advantage by avoiding the isolation of potentially explosive acyl azide intermediates.[1] The mechanism unfolds as follows:

-

Activation: The starting carboxylic acid (6-methylpyridine-3-carboxylic acid) is activated by DPPA in the presence of a base, typically triethylamine. This forms a mixed anhydride intermediate.

-

Azide Formation: The azide moiety of DPPA attacks the activated carbonyl, forming the key acyl azide intermediate and releasing diphenyl phosphate.

-

Rearrangement: Upon gentle heating, the acyl azide undergoes a concerted rearrangement. Molecular nitrogen (N₂) is eliminated, and the pyridyl group migrates to the nitrogen atom, forming this compound.[5] This rearrangement occurs with complete retention of the migrating group's configuration.[5][6][9]

Caption: One-Pot Curtius Rearrangement using DPPA.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

Materials:

-

6-Methylpyridine-3-carboxylic acid[10]

-

Diphenylphosphoryl azide (DPPA)[10]

-

Triethylamine (Et₃N)[10]

-

Anhydrous Toluene[10]

-

Anhydrous Dichloromethane (DCM) for extraction[10]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-methylpyridine-3-carboxylic acid (1.0 eq).

-

Solvent & Base: Add anhydrous toluene to the flask, followed by the dropwise addition of triethylamine (1.1 eq) at room temperature. Stir the mixture until a clear solution or fine slurry is formed.

-

DPPA Addition: Carefully add diphenylphosphoryl azide (1.1 eq) dropwise to the reaction mixture. Caution: Azides are potentially explosive. Handle with appropriate personal protective equipment (PPE) and behind a blast shield.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the carboxylic acid and appearance of the strong isocyanate stretch at ~2250-2270 cm⁻¹). Vigorous evolution of nitrogen gas will be observed initially.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can often be used directly or purified further by vacuum distillation or column chromatography if necessary.

Route 2: Phosgenation of 5-Amino-2-methylpyridine

The reaction of a primary amine with phosgene or a phosgene equivalent is the most direct and industrially common method for synthesizing isocyanates. This route is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.

Reagent Selection: Phosgene vs. Its Surrogates

-

Phosgene (COCl₂): A highly toxic gas.[4] Its use is typically restricted to industrial settings or specialized academic labs with dedicated gas handling systems and scrubbers.[3][11]

-

Triphosgene (Bis(trichloromethyl) carbonate, BTC): A stable, crystalline solid that serves as a safer and more convenient substitute for phosgene gas.[12] Upon heating or catalysis, it decomposes to generate three equivalents of phosgene in situ.[13][14] This is the preferred reagent for laboratory-scale synthesis.[12]

Mechanistic Considerations

The phosgenation reaction proceeds through a multi-step mechanism:

-

Carbamoyl Chloride Formation: The amine (5-amino-2-methylpyridine) acts as a nucleophile, attacking a molecule of phosgene to form an N-pyridylcarbamoyl chloride intermediate, eliminating a molecule of HCl. A non-nucleophilic base (e.g., triethylamine or pyridine) is required to scavenge the generated HCl.

-

Elimination to Isocyanate: The carbamoyl chloride intermediate is unstable. A second equivalent of base facilitates the elimination of another molecule of HCl, leading to the formation of the final isocyanate product.

Caption: Phosgenation Laboratory Workflow.

Detailed Experimental Protocol (Using Triphosgene)

This protocol involves highly hazardous materials and must be performed in a well-ventilated chemical fume hood with appropriate PPE.

Materials:

-

5-Amino-2-methylpyridine

-

Triphosgene (BTC)

-

Triethylamine (Et₃N), distilled

-

Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 5-amino-2-methylpyridine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.4 eq, as it provides 3 eq of phosgene) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes. Maintain the temperature below 5 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Purification: Carefully concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Safety and Handling

Isocyanates: Isocyanates are potent respiratory and skin sensitizers.[15] All handling must be done in a fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[15]

Phosgene/Triphosgene: Phosgene is extremely toxic and can cause severe, delayed-onset pulmonary edema.[4] Triphosgene, while a solid, decomposes to release phosgene, especially in the presence of moisture or nucleophiles.[12] All work must be conducted in a high-performance chemical fume hood.[3][11] Ensure an appropriate scrubber (e.g., a sodium hydroxide solution) is in place for the off-gas.[3] Contaminated glassware should be decontaminated with an ammonia or sodium carbonate solution.[15]

Azides (DPPA): While DPPA is relatively stable, all azide compounds should be treated as potentially explosive and handled with care, avoiding heat, shock, and friction.[1]

Conclusion

Both the Curtius rearrangement and phosgenation are viable and effective routes for the synthesis of this compound. The choice between them is a strategic decision based on available resources, scale, and safety infrastructure. The Curtius rearrangement, particularly the one-pot DPPA method, offers a safer and more convenient option for laboratory-scale synthesis. For larger-scale and industrial production, the high efficiency of the phosgenation route is often preferred, provided that the necessary stringent safety measures and specialized equipment are in place. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable chemists to successfully and safely incorporate this critical building block into their drug discovery and development programs.

References

-

Scialpi, R., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem. Available at: [Link]

-

Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link]

-

Princeton University Environmental Health & Safety. Phosgene Standard Operating Procedure. Available at: [Link]

-

Kaur, N., et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link]

-

Wikipedia. Curtius rearrangement. Available at: [Link]

-

University of New Mexico. Phosgene Standard Operating Procedure Template. Environmental Health & Safety. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Phosgene | Medical Management Guidelines. Centers for Disease Control and Prevention. Available at: [Link]

-

Gutmann, B., et al. (2015). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Organic & Biomolecular Chemistry. Available at: [Link]

-

SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

-

Eckert, H., & Forster, B. (1987). Phosgenation reactions. ResearchGate. Available at: [Link]

-

New Jersey Department of Health. Hazard Summary: Phosgene. Available at: [Link]

-

StudySmarter. Curtius Rearrangement. Available at: [Link]

- Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (1984). EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.

-

Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. National Institutes of Health. Available at: [Link]

-

Semantic Scholar. (1993). Synthesis of Isocyanates from Carboxylic Acids Using Diphenylphosphoryl Azide and 1,8-bis(Dimethylamino) naphthalene. Available at: [Link]

- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (1988). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

-

ResearchGate. (2011). Phosgenation Reactions with Phosgene from Triphosgene. Available at: [Link]

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Isocyanates from Carboxylic Acids Using Diphenylphosphoryl Azide and 1,8-bis(Dimethylamino) naphthalene | Semantic Scholar [semanticscholar.org]

- 3. ipo.rutgers.edu [ipo.rutgers.edu]

- 4. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. scispace.com [scispace.com]

- 10. 5-ISOCYANATO-2-METHYL-PYRIDINE CAS#: 732245-99-7 [amp.chemicalbook.com]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. actsafe.ca [actsafe.ca]

reactivity of the isocyanate group in 5-Isocyanato-2-methylpyridine

An In-depth Technical Guide to the Reactivity of 5-Isocyanato-2-methylpyridine

Executive Summary

This compound is a heterocyclic building block of increasing importance in medicinal chemistry and materials science. Its utility stems from the dual functionality of the electron-rich 2-methylpyridine scaffold and the highly electrophilic isocyanate group. This guide provides a comprehensive analysis of the isocyanate group's reactivity as modulated by the unique electronic properties of the pyridine ring. We will explore its synthesis, handling, core reactivity principles, reactions with various nucleophiles, and applications in drug development. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent in their synthetic programs.

Introduction: The Structural and Synthetic Value of this compound

The isocyanate functional group (–N=C=O) is a cornerstone of synthetic chemistry, renowned for its ability to form stable covalent bonds with a wide array of nucleophiles. When appended to a heterocyclic scaffold like 2-methylpyridine, it creates a reagent with significant potential for introducing this specific heteroaromatic motif into larger molecular architectures. The resulting urea and carbamate linkages are prevalent in pharmaceuticals due to their hydrogen bonding capabilities and metabolic stability.

This compound, specifically, offers a unique electronic profile. The interplay between the electron-donating methyl group and the electron-withdrawing pyridine nitrogen atom fine-tunes the electrophilicity of the isocyanate carbon, differentiating its reactivity from simple aryl or alkyl isocyanates. Understanding this nuanced reactivity is paramount to its effective utilization in multi-step synthesis.

Physicochemical Properties, Safety, and Handling

Isocyanates are highly reactive and require stringent handling protocols to ensure personnel safety and reagent integrity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 732245-99-7 |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Appearance | Typically a yellow liquid or low-melting solid |

| Boiling Point | ~203.9 °C at 760 mmHg |

Critical Safety and Handling Protocols

Isocyanates are potent respiratory and skin sensitizers.[1] All manipulations must be conducted in a certified chemical fume hood with appropriate engineering controls, such as local exhaust ventilation.

-

Personal Protective Equipment (PPE): Mandatory PPE includes safety goggles, a full-face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate films; thin latex or nitrile gloves are unsuitable).[2]

-

Respiratory Protection: For operations with a risk of aerosolization or vapor generation, a supplied-air respirator is recommended. Standard activated carbon cartridges are not effective against isocyanate vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Isocyanates react with water to produce carbon dioxide gas, which can lead to dangerous pressure buildup in sealed containers.

-

Spill Management: Spills should be treated immediately with an isocyanate-neutralizing agent (e.g., a solution of water, ammonia, and detergent) and absorbed with an inert material like sand or sawdust.

Synthesis of this compound

The most reliable and versatile method for preparing aryl isocyanates from their corresponding carboxylic acids is the Curtius rearrangement .[3][4] This reaction proceeds through an acyl azide intermediate and is known for its high functional group tolerance and retention of stereochemistry at the migrating group.[5] The precursor, 6-methylnicotinic acid, is commercially available.

Caption: Synthetic workflow via the Curtius Rearrangement.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a representative procedure based on established methodologies for the Curtius rearrangement.[6]

-

Acid Chloride Formation: To a solution of 6-methylnicotinic acid (1.0 eq) in an anhydrous, inert solvent (e.g., toluene) with a catalytic amount of DMF, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 6-methylnicotinoyl chloride.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like acetone or THF. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1-2 hours.

-

Rearrangement and Isolation: Carefully extract the acyl azide into an inert, high-boiling solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the solution to 80-110 °C. The rearrangement is accompanied by the evolution of nitrogen gas.[7] The reaction can be monitored by the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) via in-situ IR spectroscopy. Once the reaction is complete, the solvent can be removed under reduced pressure to yield the target isocyanate, which should be purified by vacuum distillation.

Core Reactivity: The Electronic Influence of the 2-Methylpyridine Ring

The reactivity of the isocyanate group is dictated by the electrophilicity of its central carbon atom. This electrophilicity is modulated by the electronic push-and-pull of the substituents on the aromatic ring. In this compound, two competing effects are at play.

-

Inductive Effects: The methyl group at the 2-position is weakly electron-donating (+I effect), which slightly decreases the reactivity of the isocyanate by pushing electron density toward the ring. The pyridine nitrogen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which increases reactivity.

-

Resonance Effects: The pyridine nitrogen can also withdraw electron density via resonance (-M effect). However, with the isocyanate at the 5-position (meta to the nitrogen), this resonance withdrawal does not directly delocalize onto the isocyanate group, making its impact less pronounced than if it were at the 2- or 4-position.

Overall, the strong -I effect of the pyridine nitrogen is the dominant factor, making the isocyanate group in This compound more electrophilic and thus more reactive than in non-activated aryl isocyanates like phenyl isocyanate .

Caption: Electronic effects governing isocyanate reactivity.

Reactions with Common Nucleophiles

The fundamental reaction of an isocyanate is the nucleophilic attack at the carbonyl carbon. The resulting intermediate is a tetrahedral species that rapidly collapses to form a stable, substituted product.

Caption: General mechanism of nucleophilic addition to an isocyanate.

Reaction with Amines: Urea Formation

The reaction with primary or secondary amines is typically very rapid and exothermic, usually proceeding without a catalyst to form a stable urea linkage. This is one of the most common applications of isocyanates in drug discovery.

-

Protocol: General Procedure for Urea Synthesis

-

Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF).

-

At room temperature or 0 °C, add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise.

-

Stir the reaction for 1-16 hours. Monitor for completion by TLC or LC-MS.

-

Upon completion, the urea product often precipitates from the solution. If not, concentrate the solvent under reduced pressure and purify the residue by crystallization or column chromatography.

-

Reaction with Alcohols: Carbamate (Urethane) Formation

The reaction with alcohols to form carbamates (urethanes) is generally slower than the reaction with amines.[8] Primary alcohols are more reactive than secondary alcohols, and tertiary alcohols react very slowly.[9] These reactions are often catalyzed by either bases (e.g., tertiary amines like DABCO) or organometallic compounds (e.g., dibutyltin dilaurate, DBTDL).[10]

-

Protocol: Catalytic Formation of Carbamates

-

Dissolve the alcohol (1.0 eq) and a catalyst (0.01-0.1 eq, e.g., DBTDL) in an anhydrous aprotic solvent (e.g., toluene or THF).

-

Add a solution of this compound (1.0 eq) dropwise.

-

Heat the reaction mixture if necessary (e.g., 40-80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After completion, quench the reaction with a small amount of methanol to consume any remaining isocyanate.

-

Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.

-

Reaction with Water: Hydrolysis and a Key Side Reaction

Water is a common contaminant that leads to the most prevalent side product in isocyanate chemistry. The initial reaction forms an unstable carbamic acid, which rapidly decarboxylates to yield 5-amino-2-methylpyridine and CO₂ gas.[11][12] This newly formed primary amine is highly nucleophilic and can immediately react with another molecule of the starting isocyanate to produce a symmetrical N,N'-bis(6-methylpyridin-3-yl)urea impurity.

This pathway underscores the critical need for anhydrous conditions during reactions and storage.

Caption: Pathway for hydrolysis and symmetrical urea byproduct formation.

Analytical Characterization

Confirming the identity and purity of this compound and monitoring its reactions can be achieved with standard spectroscopic techniques.

Table 2: Key Spectroscopic Signatures

| Technique | Signature Feature | Wavenumber / Chemical Shift |

| FTIR | Strong, sharp N=C=O asymmetric stretch | ~2250-2285 cm⁻¹ |

| ¹H NMR | Pyridine Protons | δ ~7.5-8.5 ppm |

| Methyl Protons | δ ~2.5 ppm | |

| ¹³C NMR | Isocyanate Carbon (N=C=O) | δ ~120-130 ppm |

| Pyridine Carbons | δ ~120-150 ppm | |

| Methyl Carbon | δ ~24 ppm |

The disappearance of the strong FTIR absorbance at ~2270 cm⁻¹ is the most convenient method for real-time reaction monitoring.

Conclusion

This compound is a valuable and highly reactive heterocyclic building block. Its reactivity is governed by the powerful electron-withdrawing inductive effect of the pyridine nitrogen, making it more electrophilic than standard aryl isocyanates. This heightened reactivity ensures efficient formation of ureas and carbamates under mild conditions. However, this also necessitates rigorous adherence to anhydrous protocols and safety precautions to prevent unwanted hydrolysis and ensure safe handling. By understanding the principles outlined in this guide, researchers can effectively harness the synthetic potential of this versatile reagent in the pursuit of novel therapeutics and advanced materials.

References

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Curtius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

-

Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. Retrieved from [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. Retrieved from [Link]

-

Reaction of isocyanates with alcohols. (n.d.). ResearchGate. Retrieved from [Link]

-

Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. (n.d.). PubMed. Retrieved from [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Zobova, N. N., et al. (1984). Reaction of acyl isocyanates with pyridine derivatives. Semantic Scholar. Retrieved from [Link]

-

Electronic effects – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.). ACS Publications. Retrieved from [Link]

-

KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclizative dearomative rearrangement of pyridines with isocyanates. (n.d.). RSC Publishing. Retrieved from [Link]

-

KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (n.d.). Scilit. Retrieved from [Link]

-

IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. (2015). ResearchGate. Retrieved from [Link]

- Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof. (2009). Google Patents.

-

Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. (n.d.). RSC Publishing. Retrieved from [Link]

-

Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes. (2007). ResearchGate. Retrieved from [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (n.d.). CDC Stacks. Retrieved from [Link]

-

Reaction of acyl isocyanates with pyridine. (n.d.). CORE. Retrieved from [Link]

-

Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020). MDPI. Retrieved from [Link]

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation. Retrieved from [Link]

-

FTIR spectra of the isocyanate prepolymer and the resulting samples. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical reactivity of the protected isocyanate (PI) slide coating, forming urea and carbamate linkages. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermally foamable microsphere, method for producing the same, and composition. (n.d.). PubChem. Retrieved from [Link]

-

Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

5-Amino-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

- Process for preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.

Sources

- 1. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. nbinno.com [nbinno.com]

electrophilicity of 5-Isocyanato-2-methylpyridine

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 5-Isocyanato-2-methylpyridine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical properties, electrophilic nature, and practical applications of this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with actionable protocols, offering a comprehensive resource for leveraging this versatile reagent in modern chemical synthesis and covalent inhibitor design.

Introduction: The Strategic Importance of Heterocyclic Isocyanates

This compound is a heterocyclic aromatic isocyanate that has garnered interest as a valuable building block in medicinal chemistry and materials science.[][2][3] Its utility stems from the highly reactive isocyanate functional group (-N=C=O), which serves as a potent electrophile for forming stable covalent bonds with a wide array of nucleophiles.[4][5] The incorporation of the 2-methylpyridine scaffold introduces specific steric and electronic properties that modulate this reactivity, offering a nuanced tool for molecular design.

In the realm of drug discovery, the precise application of electrophilic warheads is central to the development of covalent inhibitors. These agents form a permanent bond with their target protein, often leading to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[6][7] Understanding the intrinsic electrophilicity of reagents like this compound is therefore not merely an academic exercise but a critical prerequisite for designing selective and effective therapeutic agents.[8] This guide will dissect the factors governing its reactivity, provide robust protocols for its characterization, and discuss its strategic application in covalent drug design.

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of its electronic structure. The isocyanate group is analogous to carbon dioxide in its bonding, featuring a central carbon atom with double bonds to both nitrogen and oxygen.[4] This arrangement results in a significant electron deficiency on the central carbon, making it a prime target for nucleophilic attack.

The pyridine ring exerts a notable influence on the isocyanate's electrophilicity. As a heteroaromatic system, the nitrogen atom in the ring is electron-withdrawing, which further pulls electron density away from the isocyanate group, enhancing the electrophilicity of the central carbon. The methyl group at the 2-position provides a modest electron-donating inductive effect. These competing electronic influences create a finely-tuned reactivity profile.

Reactivity Profile with Biological Nucleophiles

Isocyanates are broadly reactive electrophiles that readily form covalent adducts with various nucleophiles, particularly those containing active hydrogen atoms.[4][9] This reactivity is the basis for their use in forming polyurethanes and, more relevant to this audience, for their application as covalent modifiers of proteins.[8][10] The general order of reactivity for isocyanates with common biological functional groups is a critical consideration for predicting both on-target engagement and potential off-target liabilities.

The reaction mechanism involves the nucleophilic addition of a heteroatom (N, O, or S) to the electrophilic carbon of the isocyanate, followed by proton transfer to the isocyanate nitrogen, resulting in a stable covalent bond.[5]

| Nucleophilic Group | Representative Amino Acid | Product | Relative Reactivity | Causality Behind Reactivity |

| Primary/Secondary Amine | Lysine (ε-amino), N-terminus | Urea | Very High | Amines are strong nucleophiles and bases. The reaction is typically rapid at physiological pH and requires no catalysis.[5][11] |

| Thiol | Cysteine | Thiocarbamate | Moderate | Thiols are good nucleophiles, but the reaction is often reversible and may require base catalysis to proceed efficiently. The thiolate anion (S⁻) is the reactive species.[12] |

| Alcohol/Phenol | Serine, Threonine, Tyrosine | Carbamate (Urethane) | Moderate to Low | Alcohols are weaker nucleophiles than amines. The reaction is significantly slower and often requires catalysis or elevated temperatures.[13] Phenols are slightly more reactive than aliphatic alcohols.[11] |

| Water | Solvent | Unstable Carboxamic Acid -> Amine + CO₂ | Low | While water is abundant, it is a relatively weak nucleophile. The reaction proceeds slowly, leading to hydrolysis of the isocyanate. This is a key consideration for compound stability in aqueous media.[4] |

Experimental Protocol: Kinetic Analysis of Electrophilicity

To quantitatively assess the electrophilicity of this compound, a kinetic study monitoring its reaction with a model nucleophile is essential. This protocol provides a self-validating system to determine the second-order rate constant (k₂) for the reaction, a key parameter in comparing the reactivity of different electrophiles. N-acetyl-L-cysteine is chosen as a biologically relevant thiol nucleophile.

Workflow for Kinetic Analysis

Sources

- 2. scbt.com [scbt.com]

- 3. 5-ISOCYANATO-2-METHYL-PYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 7. drughunter.com [drughunter.com]

- 8. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 9. icheme.org [icheme.org]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. quantchem.kuleuven.be [quantchem.kuleuven.be]

solubility of 5-Isocyanato-2-methylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 5-Isocyanato-2-methylpyridine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract